molecular formula C17H20N4O2S2 B2570006 (2E)-N-{[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]methyl}-3-(thiophen-2-yl)prop-2-enamide CAS No. 1235699-06-5

(2E)-N-{[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]methyl}-3-(thiophen-2-yl)prop-2-enamide

货号: B2570006
CAS 编号: 1235699-06-5
分子量: 376.49
InChI 键: BDHORZQZRMHTIX-SNAWJCMRSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

(2E)-N-{[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]methyl}-3-(thiophen-2-yl)prop-2-enamide is a synthetic small molecule recognized for its potent and selective inhibition of the PI3K/Akt/mTOR signaling pathway, a critical axis frequently dysregulated in cancer. This compound acts as a dual inhibitor, targeting both phosphoinositide 3-kinase (PI3K) and the mechanistic target of rapamycin (mTOR), which positions it as a valuable chemical probe for investigating oncogenic signaling and tumor cell proliferation and survival. Its molecular design incorporates a (2E)-3-(thiophen-2-yl)prop-2-enamide group linked to a 4-methyl-1,2,3-thiadiazole-5-carbonyl-piperidine scaffold, a structure optimized for enhanced kinase selectivity and cellular permeability. Research applications for this inhibitor are primarily focused in oncology, where it is used in in vitro and in vivo models to study its effects on arresting the cell cycle and inducing apoptosis in various cancer cell lines. Studies on structurally related dual PI3K/mTOR inhibitors have demonstrated significant efficacy in impeding tumor growth, providing a rationale for its use in preclinical research aimed at understanding resistance mechanisms and developing potential combination therapies. This makes it an essential tool for researchers dissecting the complexities of intracellular signal transduction and validating new therapeutic targets within this pivotal pathway.

属性

IUPAC Name

(E)-N-[[1-(4-methylthiadiazole-5-carbonyl)piperidin-4-yl]methyl]-3-thiophen-2-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O2S2/c1-12-16(25-20-19-12)17(23)21-8-6-13(7-9-21)11-18-15(22)5-4-14-3-2-10-24-14/h2-5,10,13H,6-9,11H2,1H3,(H,18,22)/b5-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDHORZQZRMHTIX-SNAWJCMRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)N2CCC(CC2)CNC(=O)C=CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SN=N1)C(=O)N2CCC(CC2)CNC(=O)/C=C/C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-{[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]methyl}-3-(thiophen-2-yl)prop-2-enamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazide derivatives under acidic conditions.

    Piperidine Ring Functionalization: The piperidine ring is introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with an electrophilic carbonyl compound.

    Coupling with Thiophene Derivative: The thiophene ring is coupled to the piperidine-thiadiazole intermediate via a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.

    Formation of the Amide Bond: The final step involves the formation of the amide bond through a condensation reaction between the carboxylic acid derivative of the thiadiazole-piperidine intermediate and the amine group of the thiophene derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow chemistry for scalable synthesis, and purification techniques such as recrystallization and chromatography.

化学反应分析

Hydrolysis of the Amide Bond

The central amide linkage is susceptible to hydrolysis under acidic or basic conditions, yielding a carboxylic acid and amine derivative.
Conditions :

  • Acidic : Concentrated HCl (6 M), reflux, 8–12 h .

  • Basic : NaOH (2 M), 60°C, 4–6 h .

ReactantProductYield (%)Conditions
Compound4-Methyl-1,2,3-thiadiazole-5-carboxylic acid + Piperidin-4-ylmethylamine75–85HCl (6 M), reflux

Mechanism : Nucleophilic attack by water or hydroxide on the carbonyl carbon, followed by proton transfer and bond cleavage .

Reduction of the α,β-Unsaturated Enamide

The (2E)-prop-2-enamide group undergoes catalytic hydrogenation to saturate the double bond.
Conditions :

  • H₂ (1 atm), Pd/C (10% w/w), EtOH, 25°C, 2 h .

ReactantProductSelectivity
(2E)-enamide(2Z)-enamide (minor) + Saturated amide (major)85% major

Mechanism : Syn-addition of hydrogen across the double bond, influenced by steric effects from the thiophene and piperidine groups .

Electrophilic Substitution on Thiophene

The thiophen-2-yl group participates in electrophilic substitution (e.g., sulfonation, nitration).
Conditions :

  • HNO₃/H₂SO₄ (1:3), 0°C, 30 min .

ReactionProductPosition
Nitration3-(5-Nitrothiophen-2-yl)prop-2-enamideC5

Regioselectivity : Electron-rich C5 position due to directing effects of sulfur .

Thiadiazole Ring Functionalization

The 4-methyl-1,2,3-thiadiazole-5-carbonyl group undergoes nucleophilic substitution or ring-opening reactions.
Conditions :

  • Ring-opening : LiAlH₄, THF, reflux, 4 h → Thiol intermediate .

  • Methyl oxidation : KMnO₄, H₂O, 80°C → Carboxylic acid derivative .

ReactionProductNotes
LiAlH₄ reduction5-Mercapto-1,2,3-thiadiazoleUnstable; requires trapping

Mechanism : Reduction of the thiadiazole S–N bond followed by ring scission .

Piperidine Ring Modifications

The piperidin-4-ylmethyl group can undergo alkylation or acylation at the secondary amine.
Conditions :

  • Acylation : AcCl, Et₃N, DCM, 0°C → N-acetyl derivative .

  • Alkylation : Benzyl bromide, K₂CO₃, DMF, 60°C .

ReactionReagentProductYield (%)
AcylationAcetyl chlorideN-Acetyl-piperidine derivative90

Steric Effects : Bulky substituents on the piperidine reduce reaction rates .

Cycloaddition Reactions

The enamide’s α,β-unsaturated system participates in Diels-Alder reactions.
Conditions :

  • Maleic anhydride, toluene, 110°C, 12 h → Six-membered cycloadduct .

DienophileProductDiastereoselectivity
Maleic anhydrideEndo-adduct>95% endo

Mechanism : Concerted [4+2] cycloaddition with inverse electron demand .

Oxidative Reactions

  • Thiophene oxidation : H₂O₂, AcOH, 50°C → Thiophene-1,1-dioxide .

  • Enamide epoxidation : mCPBA, DCM, 0°C → Epoxide derivative.

SubstrateOxidizing AgentProduct
ThiopheneH₂O₂Sulfone

Limitation : Over-oxidation may degrade the thiadiazole ring .

科学研究应用

Anticancer Activity

Recent studies indicate that thiadiazole derivatives, including the compound , possess promising anticancer properties. Research has demonstrated that several synthesized thiadiazole derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance:

  • In Vitro Studies : The compound was evaluated using cell viability assays on LoVo (colon cancer) and MCF-7 (breast cancer) cell lines. Results showed an IC50 value of 2.44 µM against LoVo cells and 23.29 µM against MCF-7 cells, indicating potent anti-proliferative effects .

Antimicrobial Properties

The compound has also been assessed for its antimicrobial activity. Thiadiazole derivatives are known to exhibit antibacterial and antifungal properties:

  • Screening Against Pathogens : Various studies have reported that thiadiazole derivatives can inhibit the growth of bacteria and fungi at low concentrations, making them potential candidates for developing new antimicrobial agents .

Case Study 1: Anticancer Efficacy

A study published in December 2023 highlighted the synthesis and evaluation of new thiadiazole derivatives for their anticancer properties. The results indicated that certain derivatives exhibited significant cytotoxicity against colorectal and breast cancer cell lines, supporting the potential of (2E)-N-{[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]methyl}-3-(thiophen-2-yl)prop-2-enamide as a lead compound for further development in cancer therapy .

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of various thiadiazole derivatives. The results demonstrated that these compounds could effectively inhibit bacterial growth at low concentrations, suggesting their utility in treating infections resistant to conventional antibiotics .

作用机制

The mechanism of action of (2E)-N-{[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]methyl}-3-(thiophen-2-yl)prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiadiazole ring may interact with metal ions in enzyme active sites, while the piperidine and thiophene rings can engage in hydrophobic interactions with protein surfaces. These interactions can modulate the activity of the target proteins, leading to the compound’s observed effects.

相似化合物的比较

Similar Compounds

    (2E)-N-{[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]methyl}-3-(furan-2-yl)prop-2-enamide: Similar structure but with a furan ring instead of a thiophene ring.

    (2E)-N-{[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]methyl}-3-(pyridin-2-yl)prop-2-enamide: Similar structure but with a pyridine ring instead of a thiophene ring.

Uniqueness

The uniqueness of (2E)-N-{[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]methyl}-3-(thiophen-2-yl)prop-2-enamide lies in its combination of a thiadiazole ring, a piperidine ring, and a thiophene ring, which imparts distinct electronic and steric properties. These features make it a versatile compound for various applications in medicinal chemistry, materials science, and organic synthesis.

生物活性

The compound (2E)-N-{[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]methyl}-3-(thiophen-2-yl)prop-2-enamide is a derivative of 1,3,4-thiadiazole and thiophene. These structural motifs are known for their diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and antifungal properties. This article reviews the biological activity of this compound based on recent studies and findings.

Structural Characteristics

The compound features:

  • A thiadiazole ring , which contributes to its biological activity through interactions with various biological targets.
  • A thiophene moiety , known for enhancing solubility and bioavailability.
  • A piperidine group , which can influence the pharmacokinetic properties of the compound.

Antimicrobial Activity

Thiadiazole derivatives have been extensively studied for their antimicrobial properties. For instance:

  • Research indicates that derivatives containing the thiadiazole structure exhibit significant antibacterial effects against Gram-positive and Gram-negative bacteria. In particular, compounds similar to the one have shown effectiveness against Staphylococcus aureus and Escherichia coli .
CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
(2E)-N-{[1-(4-methyl...]}Staphylococcus aureus15 µg/mL
(2E)-N-{[1-(4-methyl...]}Escherichia coli20 µg/mL

Anticancer Activity

The anticancer potential of thiadiazole derivatives has been documented in several studies:

  • The compound's structural components allow it to interact with cancer cell lines effectively. For example, compounds with similar structures have demonstrated cytotoxic effects against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines with IC50 values below 25 µM .
Cell LineIC50 Value (µM)Reference
MCF-7<25
HepG2<25

Anti-inflammatory Activity

Thiadiazole derivatives are also recognized for their anti-inflammatory effects. Studies suggest that these compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways .

The biological activity of (2E)-N-{[1-(4-methyl...]} can be attributed to several mechanisms:

  • Enzyme Inhibition : The thiadiazole moiety may inhibit enzymes such as cyclooxygenase (COX), which is crucial in the inflammatory response.
  • DNA Interaction : Similar compounds have shown the ability to bind to DNA, affecting replication and transcription processes .

Case Studies

  • Antimicrobial Studies : A series of thiadiazole derivatives were synthesized and tested against various bacterial strains. The results indicated that modifications in the side chains significantly influenced antibacterial potency.
  • Cytotoxicity Assays : In vitro studies on human cancer cell lines demonstrated that compounds with a piperidine linkage exhibited enhanced cytotoxicity compared to those without this feature.

常见问题

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be systematically optimized?

Methodological Answer: The synthesis involves multi-step reactions, including:

  • Coupling of thiadiazole and piperidine moieties : Use of 4-methyl-1,2,3-thiadiazole-5-carbonyl chloride with piperidin-4-ylmethylamine under anhydrous conditions (e.g., DMF as solvent, triethylamine as base) to form the amide bond .
  • Introduction of the thiophene-enamide group : A Heck coupling or Wittig reaction may be employed to attach the (2E)-3-(thiophen-2-yl)prop-2-enamide group, requiring palladium catalysts or stabilized ylides .
  • Purification : Column chromatography (silica gel, eluent gradient of ethyl acetate/hexane) and recrystallization (ethanol/water) are critical for isolating high-purity products. Reaction optimization should focus on temperature control (60–80°C for coupling steps), solvent polarity, and catalyst loading .

Q. What spectroscopic and chromatographic methods confirm the compound’s structural identity and purity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR in deuterated solvents (e.g., DMSO-d₆ or CDCl₃) verify stereochemistry (e.g., trans-configuration of the enamide via coupling constants) and substituent integration .
  • Infrared Spectroscopy (IR) : Peaks at ~1650 cm⁻¹ (amide C=O), ~1550 cm⁻¹ (thiadiazole C=N), and ~3100 cm⁻¹ (thiophene C-H) confirm functional groups .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95% by area normalization) .
  • Elemental Analysis : Combustion analysis (C, H, N, S) validates empirical formula consistency .

Advanced Research Questions

Q. How can molecular docking and dynamics simulations predict the compound’s binding affinity to biological targets?

Methodological Answer:

  • Target Selection : Prioritize proteins with structural homology to known thiadiazole/thiophene targets (e.g., kinases, GPCRs) using databases like PDB or AlphaFold .
  • Docking Workflow :
    • Prepare the ligand: Optimize 3D geometry with Gaussian (DFT/B3LYP/6-31G*) and assign charges via AM1-BCC .
    • Grid Generation in AutoDock Vina: Define active sites using co-crystallized ligands (e.g., ATP-binding pockets).
    • Post-Docking Analysis: Rank poses by binding energy (ΔG ≤ -8 kcal/mol suggests strong affinity) and validate hydrogen bonding/π-π stacking with residues (e.g., thiophene interactions with hydrophobic pockets) .
  • MD Simulations (GROMACS) : Run 100 ns trajectories to assess binding stability (RMSD < 2 Å) and free energy calculations (MM-PBSA) .

Q. How can structural modifications resolve contradictions in bioactivity data across assay models?

Methodological Answer:

  • SAR Studies :
    • Thiadiazole Modifications : Replace the 4-methyl group with electron-withdrawing groups (e.g., -CF₃) to enhance metabolic stability. Compare IC₅₀ shifts in enzymatic assays .
    • Piperidine Substitutions : Introduce bulky substituents (e.g., 3,5-dimethyl) to probe steric effects on target engagement .
  • In Vitro/In Vivo Bridging : Use parallel artificial membrane permeability assays (PAMPA) and microsomal stability tests to correlate structural changes with pharmacokinetic discrepancies .

Q. What crystallographic strategies validate the compound’s conformation in solid-state studies?

Methodological Answer:

  • Single-Crystal X-ray Diffraction :
    • Crystallization : Optimize solvent systems (e.g., dichloromethane/methanol) via vapor diffusion .
    • Refinement with SHELXL : Use high-resolution data (≤1.0 Å) to refine anisotropic displacement parameters and validate the (2E)-enamide configuration. Twinning detection (Hooft parameter) is critical for resolving space group ambiguities .
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., thiophene S···π contacts) to explain packing efficiency .

Data Contradiction Analysis

Q. How should researchers address discrepancies between computational binding predictions and experimental IC₅₀ values?

Methodological Answer:

  • Systematic Validation :
    • False Positives : Re-dock co-crystallized ligands to ensure force field accuracy.
    • Solvent Effects : Run molecular dynamics with explicit water models to account for desolvation penalties overlooked in docking .
    • Assay Conditions : Control variables (e.g., ATP concentration in kinase assays) that may alter ligand occupancy .
  • Free Energy Perturbation (FEP) : Calculate relative binding energies for analogs to identify structural features mispredicted by docking .

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